molecular formula C13H14FNO4 B14025785 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid

1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid

Katalognummer: B14025785
Molekulargewicht: 267.25 g/mol
InChI-Schlüssel: BMADRPNVFZQSEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with carboxylic acid and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsKey reagents often used in these reactions include fluorobenzene derivatives, piperidine, and carboxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective fluorination, and advanced purification methods like crystallization and chromatography are employed to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is unique due to the presence of both carboxylic acid and fluorophenyl groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted chemical and biological applications .

Eigenschaften

Molekularformel

C13H14FNO4

Molekulargewicht

267.25 g/mol

IUPAC-Name

1-(2-carboxy-3-fluorophenyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H14FNO4/c14-9-2-1-3-10(11(9)13(18)19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17)(H,18,19)

InChI-Schlüssel

BMADRPNVFZQSEJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.